Kinase Inhibition Potency of 4-Amino-1H-pyrazole-3-carboxylic acid Derivatives Versus Unsubstituted Pyrazole-3-carboxylic acid
Derivatives of 4-amino-1H-pyrazole-3-carboxylic acid demonstrate picomolar to low nanomolar kinase inhibition, orders of magnitude more potent than the unsubstituted pyrazole-3-carboxylic acid scaffold. Compound 3f, a 4-amino-(1H)-pyrazole derivative, exhibited IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) [1]. A related FLT3 inhibitor containing the 4-aminopyrazole core achieved an IC₅₀ of 0.089 nM . In contrast, unsubstituted 1H-pyrazole-3-carboxylic acid shows only micromolar-range activity, with an IC₅₀ of 44.7 μM for the JMJD2A-Tudor domain and 89.1 μM for Polymerase Iota .
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.089 nM (FLT3 derivative) ; 2.2–3.5 nM (JAK1/2/3 derivative 3f) [1] |
| Comparator Or Baseline | Unsubstituted 1H-pyrazole-3-carboxylic acid: 44,668.4 nM (JMJD2A), 89,125.1 nM (Polymerase Iota) ; 594 nM Ki (Hydroxycarboxylic acid receptor 2) [2] |
| Quantified Difference | >500,000-fold improvement in potency for FLT3 inhibition |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
The 4-amino substituent is essential for achieving sub-nanomolar kinase inhibition; substituting with unfunctionalized pyrazole-3-carboxylic acid yields activity >500,000-fold weaker, rendering it unsuitable for kinase-targeted drug discovery.
- [1] Gao, Q., Zhu, M., Zang, J., Liang, X., Wang, B., Zhang, Y., & Xu, W. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. View Source
- [2] BindingDB. BDBM50132132: 1H-pyrazole-3-carboxylic acid (CHEMBL128679). Ki = 594 nM for Hydroxycarboxylic acid receptor 2 (Rat). View Source
